
Aziridine, 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-butyl- is a chemical compound that belongs to the family of organic compounds known as aziridines. Aziridines are three-membered heterocyclic compounds that contain a nitrogen atom and two carbon atoms in a cyclic structure. Aziridine, 1-butyl- is used in various scientific research applications due to its unique properties and chemical structure. In
Mécanisme D'action
Aziridine, 1-butyl- is a reactive compound due to the presence of a strained three-membered ring. It can react with a variety of nucleophiles such as water, alcohols, and amines. The reaction proceeds through the opening of the aziridine ring, which generates a highly reactive intermediate. This intermediate can then undergo further reactions to form a variety of products.
Biochemical and Physiological Effects:
Aziridine, 1-butyl- has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent mutagen and carcinogen in animal studies. Aziridine, 1-butyl- has also been shown to have cytotoxic effects on cancer cells, making it a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Aziridine, 1-butyl- has several advantages for use in lab experiments. Its unique chemical structure makes it a valuable reagent for organic synthesis reactions. It is also a potent mutagen and carcinogen, which makes it useful for studying the effects of chemical exposure on cells and organisms. However, its toxicity and potential health hazards make it important to handle with care and take appropriate safety precautions.
Orientations Futures
There are several future directions for research involving aziridine, 1-butyl-. One potential area of study is the development of new chemotherapeutic agents based on the cytotoxic effects of aziridine, 1-butyl-. Another area of research could be the study of the mutagenic and carcinogenic effects of aziridine, 1-butyl- on cells and organisms. Additionally, the synthesis and use of chiral auxiliaries based on aziridine, 1-butyl- could be explored further for the preparation of enantiomerically pure compounds.
Méthodes De Synthèse
Aziridine, 1-butyl- can be synthesized by the reaction of 1-butylamine with epichlorohydrin. This reaction is carried out in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which is then treated with a base to generate the aziridine ring.
Applications De Recherche Scientifique
Aziridine, 1-butyl- is used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of amino acids and peptides. Aziridine, 1-butyl- is also used in the preparation of chiral auxiliaries and in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
1120-85-0 |
|---|---|
Nom du produit |
Aziridine, 1-butyl- |
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
1-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3 |
Clé InChI |
XIEJPTDTTYFCJM-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1 |
SMILES canonique |
CCCCN1CC1 |
Autres numéros CAS |
1120-85-0 |
Synonymes |
1-Butylaziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



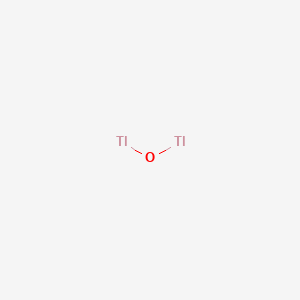

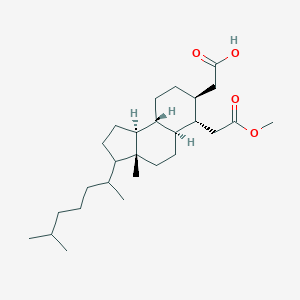
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
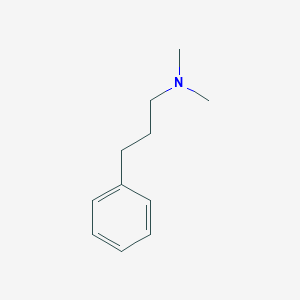
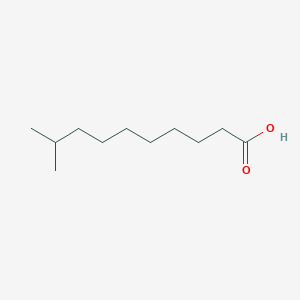
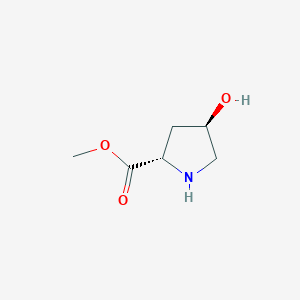
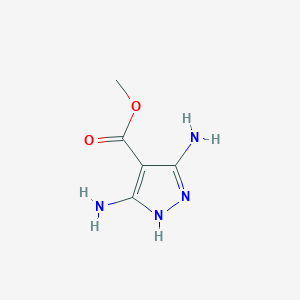
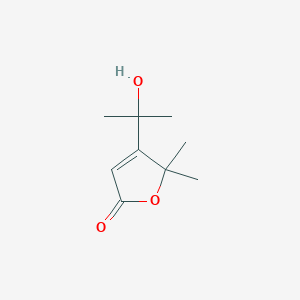

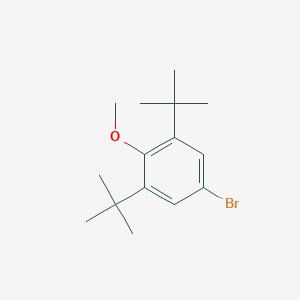
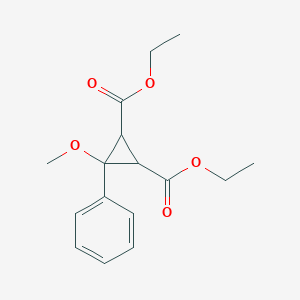
![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)
